molecular formula C7H6N2O2 B12866002 N,N'-dioctylhexanediamide

N,N'-dioctylhexanediamide

Cat. No.: B12866002
M. Wt: 150.13 g/mol
InChI Key: XEYVAGOGOSGWBA-UHFFFAOYSA-N
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Description

3-Methyl-4,5’-biisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,5’-biisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3+2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of 3-Methyl-4,5’-biisoxazole may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,5’-biisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of reduced isoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the isoxazole ring .

Scientific Research Applications

3-Methyl-4,5’-biisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4,5’-biisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3,3’-Biisoxazole-5,5’-bis-(methylene) dinitrate
  • 3,3’-Biisoxazole-4,4’,5,5’-tetrakis-(methylene nitrate)

Comparison: Compared to other biisoxazole derivatives, 3-Methyl-4,5’-biisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoxazole derivatives .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-methyl-4-(1,2-oxazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C7H6N2O2/c1-5-6(4-10-9-5)7-2-3-8-11-7/h2-4H,1H3

InChI Key

XEYVAGOGOSGWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1C2=CC=NO2

Origin of Product

United States

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